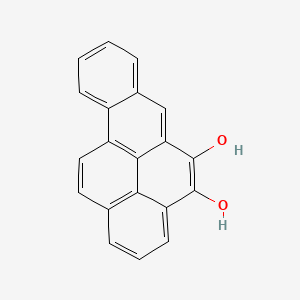

Benzo(a)pyrene-4,5-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dihydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.

Applications De Recherche Scientifique

Toxicological Research

Benzo(a)pyrene-4,5-diol is extensively studied for its toxicological effects, especially regarding its role in DNA damage and mutagenesis.

- DNA Adduct Formation : It forms stable DNA adducts that can lead to mutations. Studies have shown that this compound can react with DNA to form adducts that are implicated in the initiation of cancer. For instance, the interaction with guanine residues in DNA results in mutations that are frequently observed in various cancers, including lung and skin cancers .

- Mechanistic Studies : Research has demonstrated that this compound induces oxidative stress and activates signaling pathways associated with cell proliferation and apoptosis. It has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, such as the cyclin-dependent kinase 1 (Cdk1) and p53 pathways .

Cancer Research

The compound is a focal point in understanding the mechanisms of carcinogenesis.

- Mutagenicity Testing : this compound is used in mutagenicity assays to evaluate its potential to induce mutations in cellular models. For example, studies using human cell lines have demonstrated that exposure to this compound leads to mutations in key oncogenes like Ha-Ras and tumor suppressor genes like TP53 .

- In Vivo Studies : In animal models, this compound has been linked to the development of tumors following dermal exposure. Research involving mouse models has shown that topical application results in skin tumors characterized by specific genetic mutations .

Environmental Monitoring

This compound serves as a biomarker for environmental exposure to polycyclic aromatic hydrocarbons.

- Biomonitoring : Its metabolites are monitored in biological samples (e.g., urine and tissue) to assess exposure levels in populations at risk due to environmental pollutants. The quantification of this compound and its derivatives helps evaluate the carcinogenic risks associated with environmental contamination .

Developmental Toxicity Studies

Recent research has focused on the developmental toxicity associated with this compound.

- In Vitro Models : Innovative approaches combining in vitro embryonic stem cell tests with physiologically based kinetic modeling have been employed to predict the developmental toxicity of benzo(a)pyrene metabolites. These studies aim to establish a clearer understanding of how exposure during critical developmental windows can lead to adverse outcomes .

Data Table: Summary of Applications

| Application Area | Key Findings/Insights |

|---|---|

| Toxicological Research | Induces DNA adduct formation leading to mutations; alters gene expression pathways. |

| Cancer Research | Linked to tumorigenesis; induces mutations in oncogenes and tumor suppressor genes. |

| Environmental Monitoring | Serves as a biomarker for PAH exposure; monitored in biological samples for risk assessment. |

| Developmental Toxicity | Evaluated using innovative in vitro–in silico approaches; predicts adverse developmental outcomes. |

Case Studies

- Skin Tumor Induction : A study demonstrated that topical application of benzo(a)pyrene led to skin tumors in mice characterized by G→T transversions in the TP53 gene . This highlights the compound's role as a potent carcinogen.

- Biomonitoring Study : In an occupational health study, workers exposed to benzo(a)pyrene were monitored for metabolites including this compound. The findings indicated elevated levels correlated with increased cancer risk .

- Developmental Toxicity Assessment : An innovative study utilized an embryonic stem cell model combined with modeling techniques to predict the developmental toxicity of benzo(a)pyrene metabolites, providing insights into its potential effects on fetal development .

Analyse Des Réactions Chimiques

Enzymatic Biotransformation to Bis-Diols

trans -4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene (trans -B[a]P-4,5-diol) is metabolized by β-naphthoflavone (BNF)-induced rat liver microsomes into six major bis-diol products :

-

trans,trans -4,5:7,8-Tetrahydroxy-4,5:7,8-tetrahydrobenzo[a]pyrene (two diastereomers).

-

trans,trans -4,5:9,10-Tetrahydroxy-4,5:9,10-tetrahydrobenzo[a]pyrene (two diastereomers).

-

trans,trans -1,2:4,5-Tetrahydroxy-1,2:4,5-tetrahydrobenzo[a]pyrene (two diastereomers).

These bis-diols arise from further oxidation at the 7,8-, 9,10-, or 1,2 double bonds of the parent diol. The metabolic pathway highlights the role of cytochrome P450 enzymes in regioselective oxygenation.

DNA Adduct Formation via Bis-Diol Activation

Microsomal activation of trans -B[a]P-4,5-diol in the presence of calf thymus DNA generates four stable polar DNA adducts . Key findings include:

-

Adducts derive primarily from trans,trans -4,5:7,8-bis-diol intermediates.

-

Detection employs 32P-postlabeling techniques optimized for polar adducts.

-

Structural analyses (NMR, UV, MS) confirm bis-diols as precursors to DNA-binding species.

This reactivity mirrors the carcinogenic mechanism of B[a]P’s more studied 7,8-diol-9,10-epoxide, where electrophilic epoxides form guanine adducts .

Teratogenic Derivatives and Embryotoxicity

Benzo(a)pyrene-4,5-oxide, an epoxidized derivative of the 4,5-diol, demonstrates embryotoxic effects in murine models :

-

Prenatal exposure to B[a]P-4,5-oxide reduces litter size by 40% in thymectomized mice.

-

Disruption of T-cell differentiation and immunosuppression correlate with in utero exposure.

-

Synaptic plasticity deficits in offspring hippocampus link to downregulated NMDA receptor subunits .

Comparative Metabolic Pathways

While B[a]P-4,5-diol is less carcinogenic than its 7,8-diol counterpart, its reactivity underscores the diversity of polycyclic aromatic hydrocarbon (PAH) metabolic outcomes:

Analytical Characterization

Studies employ advanced techniques to elucidate reaction pathways:

Propriétés

Numéro CAS |

57304-00-4 |

|---|---|

Formule moléculaire |

C20H12O2 |

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

benzo[a]pyrene-4,5-diol |

InChI |

InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,21-22H |

Clé InChI |

AFDHSXYOTGMEAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)O)O |

SMILES canonique |

C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)O)O |

Key on ui other cas no. |

57304-00-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.